(+/-)-Tetrahydro-2-furoic-d7 acid

Quantitative Bioanalysis LC-MS/MS Internal Standard

(+/-)-Tetrahydro-2-furoic-d7 acid (CAS 1219798-42-1) is a perdeuterated analog of tetrahydro-2-furoic acid, an organic acid and pharmaceutical intermediate. In this isotopically labeled compound, all seven non-exchangeable hydrogen atoms on the tetrahydrofuran ring are replaced with deuterium (²H).

Molecular Formula C5H8O3
Molecular Weight 123.16 g/mol
Cat. No. B12309125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(+/-)-Tetrahydro-2-furoic-d7 acid
Molecular FormulaC5H8O3
Molecular Weight123.16 g/mol
Structural Identifiers
SMILESC1CC(OC1)C(=O)O
InChIInChI=1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/i1D2,2D2,3D2,4D
InChIKeyUJJLJRQIPMGXEZ-VNEWRNQKSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement of (+/-)-Tetrahydro-2-furoic-d7 Acid: Certified 98 atom% D Isotopic Purity for Robust MS Quantitation


(+/-)-Tetrahydro-2-furoic-d7 acid (CAS 1219798-42-1) is a perdeuterated analog of tetrahydro-2-furoic acid, an organic acid and pharmaceutical intermediate. In this isotopically labeled compound, all seven non-exchangeable hydrogen atoms on the tetrahydrofuran ring are replaced with deuterium (²H) . This complete deuteration results in a mass shift of +7 Da relative to the unlabeled parent (C5H8O3, MW 116.12 g/mol), yielding a molecular weight of 123.16 g/mol . As a stable isotope-labeled (SIL) internal standard, its certified isotopic enrichment of ≥98 atom % D and chemical purity ≥98% are critical for accurate quantification of the unlabeled analyte in complex biological and environmental matrices using mass spectrometry [1].

Technical Justification for (+/-)-Tetrahydro-2-furoic-d7 Acid: Why Non-Deuterated or Low-Label Analogs are Inadequate Substitutes [1]


In quantitative LC-MS/MS workflows, substitution of a certified, perdeuterated internal standard (IS) like (+/-)-Tetrahydro-2-furoic-d7 acid with a non-deuterated analog, a lower-labeled variant, or a simple structural analog introduces quantifiable analytical error. The deuterated IS compensates for variability in sample extraction, chromatographic separation, and ion source efficiency [1]. A non-deuterated analog cannot be distinguished by the mass spectrometer from the endogenous analyte, making it unsuitable. A lower-labeled analog (e.g., a d1-d6 variant) increases the risk of isotopic interference, where the natural ¹³C isotopic envelope of the analyte overlaps with the IS detection channel. A structural analog (e.g., a different carboxylic acid) will not precisely co-elute with the analyte, resulting in uncorrected matrix effects and inaccurate quantification. Thus, the specific use of a fully deuterated (d7), high-purity (≥98 atom % D) standard is essential for meeting rigorous bioanalytical method validation criteria for accuracy and precision [2].

Quantitative Differentiation of (+/-)-Tetrahydro-2-furoic-d7 Acid as a Certified Reference Standard


Mass Spectrometric Differentiation: +7 Da Mass Shift vs. Unlabeled Tetrahydro-2-furoic Acid

The defining functional attribute of (+/-)-Tetrahydro-2-furoic-d7 acid is its mass shift of +7 Da compared to the unlabeled analyte, tetrahydro-2-furoic acid. This difference arises from the replacement of all seven ring hydrogens with deuterium (C5H¹H7O3 vs. C5H²H7O3) . This ensures baseline separation in the mass spectrometer's first quadrupole (Q1), preventing cross-talk or signal contribution from the analyte's natural isotopic envelope into the internal standard channel, a common issue with lower-labeled (e.g., d3 or d4) standards [1].

Quantitative Bioanalysis LC-MS/MS Internal Standard

Certified Isotopic Purity: 98 atom % D vs. Analogs with Unspecified or Lower Enrichment

The product is certified to an isotopic enrichment of ≥98 atom % D [1]. This high degree of deuteration is essential for minimizing the presence of unlabeled or partially labeled (d0-d6) molecules. Such isotopic impurities would contribute to the analyte signal channel, causing an overestimation of the analyte concentration and degrading assay sensitivity and the lower limit of quantification (LLOQ). In contrast, many generic deuterated compounds or those from synthesis-by-design providers may have lower, unspecified enrichment, introducing significant quantitative bias .

Analytical Chemistry Quality Control Stable Isotope Standards

Chemical Purity Specification: ≥98% vs. Undefined Purity from General Chemical Suppliers

In addition to high isotopic enrichment, the product is specified to a minimum chemical purity of 98% . This dual specification (isotopic + chemical) is critical; a compound could be highly deuterated but contain significant non-volatile impurities that would interfere with analysis, contaminate LC-MS systems, or alter extraction recovery. This contrasts with a tetrahydro-2-furoic acid chemical purchased from a general reagent supplier, which may be of sufficient purity for synthetic use (e.g., 95-97%) but is not certified to be free of MS-active contaminants.

Reference Materials Analytical Standards Procurement

Definitive Use Cases for (+/-)-Tetrahydro-2-furoic-d7 Acid as a Quantitative Internal Standard


Accurate Quantification of Tetrahydro-2-furoic Acid in Pharmaceutical and Environmental Matrices by LC-MS/MS

This is the primary and intended application for the compound. As established in Section 3, the +7 Da mass shift and high isotopic purity ensure it can be added to any sample (e.g., plasma, urine, wastewater) as a spike-in internal standard before sample preparation. It will co-extract and co-elute with the native analyte but provide a distinct MS signal, allowing for precise, matrix-corrected quantification .

Validation of Analytical Methods for Tetrahydro-2-furoic Acid in Compliance with Regulatory Guidelines (FDA, EMA, ICH)

Regulatory bioanalytical method validation guidelines mandate the use of a stable isotope-labeled internal standard for the most robust and defensible assays. The certified 98 atom % D and 98% chemical purity specifications for this compound provide the traceable quality required for the creation of calibration curves, evaluation of recovery, assessment of matrix effects, and determination of accuracy and precision during method validation .

Investigating the Metabolic Fate of Furoic Acid and Tetrahydrofuran Derivatives in In Vitro and In Vivo Studies

In studies where tetrahydro-2-furoic acid is a metabolite of interest (e.g., from furfural metabolism or degradation of a tetrahydrofuran-containing drug), this d7-labeled standard is indispensable. It can be used to create precise calibration curves in the relevant biofluid (e.g., plasma, urine) to quantify the actual concentration of the metabolite formed, enabling accurate calculation of pharmacokinetic parameters and metabolic pathway elucidation .

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